molecular formula C10H13F3O6S B12561415 Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1) CAS No. 189876-54-8

Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)

Cat. No.: B12561415
CAS No.: 189876-54-8
M. Wt: 318.27 g/mol
InChI Key: SCFUUVSUBGIYQO-UHFFFAOYSA-N
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Description

Methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1) is a compound that combines the properties of methanesulfonic acid and a trifluoromethoxy-substituted phenoxyethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol typically involves the reaction of methanesulfonic acid with 2-[4-(trifluoromethoxy)phenoxy]ethanol. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation or crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxyethanols.

Scientific Research Applications

Methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxyethanol moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid–2-[4-(methoxy)phenoxy]ethan-1-ol
  • Methanesulfonic acid–2-[4-(ethoxy)phenoxy]ethan-1-ol
  • Methanesulfonic acid–2-[4-(fluoro)phenoxy]ethan-1-ol

Uniqueness

Methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs.

Properties

CAS No.

189876-54-8

Molecular Formula

C10H13F3O6S

Molecular Weight

318.27 g/mol

IUPAC Name

methanesulfonic acid;2-[4-(trifluoromethoxy)phenoxy]ethanol

InChI

InChI=1S/C9H9F3O3.CH4O3S/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13;1-5(2,3)4/h1-4,13H,5-6H2;1H3,(H,2,3,4)

InChI Key

SCFUUVSUBGIYQO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1OCCO)OC(F)(F)F

Origin of Product

United States

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